Pyridine-3-boronic acid hydrochloride
Overview
Description
Pyridine-3-boronic acid hydrochloride is a boronic acid derivative that features a pyridine ring substituted at the 3-position with a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
Pyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that participate in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in carbon–carbon bond-forming reactions, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The use of organotrifluoroborate salts, such as this compound, has been shown to suppress side-products in this reaction .
Pharmacokinetics
As a boronic acid, it is slightly soluble in methanol .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can impact the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as ethers, can catalyze the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyridine-3-boronic acid hydrochloride typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of 3-bromopyridine with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron-containing reagent such as trimethyl borate or boron trichloride to yield the boronic acid derivative .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-boronic acid hydrochloride undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
Pyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Pyridinylboronic acid
- 2-Pyridinylboronic acid
Comparison: Pyridine-3-boronic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional coordination sites due to the nitrogen atom in the pyridine ring, which can enhance its utility in certain catalytic processes . The position of the boronic acid group also affects the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
pyridin-3-ylboronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4,8-9H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCETIHXIFXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660594 | |
Record name | Pyridin-3-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265664-63-9 | |
Record name | Pyridin-3-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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